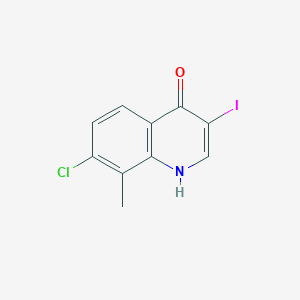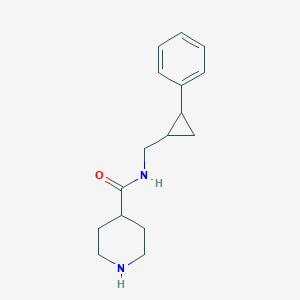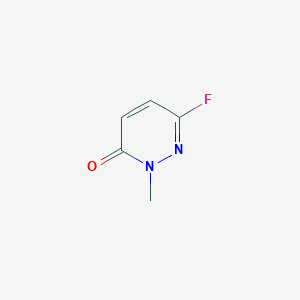
Trityl-1,4-diaminobutane acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trityl-1,4-diaminobutane acetate is a chemical compound with the molecular formula C23H26N2·C2H4O2 and a molecular weight of 390.6 g/mol . It is commonly used in various scientific research applications due to its unique properties and reactivity. The compound is typically found as a white powder and has a melting point range of 117-125°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trityl-1,4-diaminobutane acetate involves the reaction of 1,4-diaminobutane with trityl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with acetic acid to form the acetate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Trityl-1,4-diaminobutane acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trityl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are carried out in organic solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of corresponding oxidized products such as aldehydes or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted trityl derivatives.
Applications De Recherche Scientifique
Trityl-1,4-diaminobutane acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of peptides and proteins.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Trityl-1,4-diaminobutane acetate involves its ability to form stable complexes with various molecular targets. The trityl group provides steric hindrance, protecting the amine groups from unwanted reactions. This allows for selective reactions to occur at other sites on the molecule. The acetate salt form enhances the solubility and stability of the compound in various solvents .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trityl-1,3-diaminopropane acetate
- Trityl-1,5-diaminopentane acetate
- Trityl-1,6-diaminohexane acetate
Uniqueness
Trityl-1,4-diaminobutane acetate is unique due to its specific chain length and the positioning of the amine groups, which provide distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where precise control over molecular interactions is required .
Propriétés
Formule moléculaire |
C25H30N2O2 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
acetic acid;5,5,5-triphenylpentane-1,4-diamine |
InChI |
InChI=1S/C23H26N2.C2H4O2/c24-18-10-17-22(25)23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;1-2(3)4/h1-9,11-16,22H,10,17-18,24-25H2;1H3,(H,3,4) |
Clé InChI |
PZHQGVKADGJFNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(CCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl2,4-dichlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B15229750.png)
![Tert-butyl1-cyano-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B15229769.png)

![6-Chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B15229773.png)
![1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide](/img/structure/B15229776.png)
![5-(4-Methoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine](/img/structure/B15229777.png)



![Methyl2-{[(3-methyloxetan-3-yl)methyl]amino}but-3-enoate](/img/structure/B15229803.png)

![(1S,5S)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B15229820.png)
![3-Oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B15229842.png)
![Benzo[d]isothiazol-5-ylmethanol](/img/structure/B15229844.png)
